N-(Hippuryl)phenylalanine
Overview
Description
N-(Hippuryl)phenylalanine, also known as Hippuryl-L-phenylalanine, is a synthetic dipeptide composed of hippuric acid and phenylalanine. It is commonly used as a substrate in enzymatic assays, particularly for the enzyme carboxypeptidase A. This compound is of significant interest in biochemical research due to its role in studying enzyme kinetics and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hippuryl)phenylalanine can be synthesized through a condensation reaction between hippuric acid and phenylalanine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization of the amino acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Purification is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Hippuryl)phenylalanine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by carboxypeptidase A, resulting in the formation of hippuric acid and phenylalanine.
Oxidation and Reduction: Though less common, these reactions can modify the phenylalanine moiety.
Substitution: Involving the replacement of functional groups on the phenylalanine ring.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffer solutions at neutral pH and physiological temperatures.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products
The primary products of hydrolysis are hippuric acid and phenylalanine. Oxidation and reduction reactions yield modified phenylalanine derivatives.
Scientific Research Applications
N-(Hippuryl)phenylalanine is widely used in scientific research, particularly in the following fields:
Chemistry: As a model substrate for studying enzyme kinetics and mechanisms.
Biology: In assays to measure carboxypeptidase A activity in various biological samples.
Medicine: Investigating the role of carboxypeptidase A in physiological and pathological processes.
Industry: Used in the development of enzyme inhibitors and pharmaceuticals.
Mechanism of Action
N-(Hippuryl)phenylalanine acts as a substrate for carboxypeptidase A, an enzyme that catalyzes the hydrolysis of the peptide bond between hippuric acid and phenylalanine. The enzyme binds to the substrate, positioning it for nucleophilic attack by a water molecule, leading to the cleavage of the peptide bond. This reaction is facilitated by the presence of a zinc ion in the active site of the enzyme, which stabilizes the transition state and activates the water molecule.
Comparison with Similar Compounds
N-(Hippuryl)phenylalanine is similar to other dipeptides used as substrates in enzymatic assays, such as:
N-Succinyl-L-phenylalanine-p-nitroanilide: Used in assays for chymotrypsin.
Hippuryl-Arginine: Used in assays for carboxypeptidase B.
Hippuryl-Lysine: Another substrate for carboxypeptidase A.
What sets this compound apart is its specific use in studying carboxypeptidase A activity, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLJGZGVIQBNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-39-3, 744-59-2 | |
Record name | N-Benzoylglycylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4703-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Hippuryl)phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC83250 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(N-benzoylglycyl)-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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